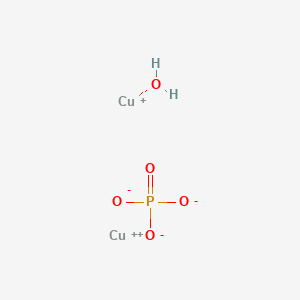

Copper;copper(1+);phosphate;hydrate

Description

Contextual Background of Copper Phosphate (B84403) Hydrates as a Class

Copper phosphate hydrates are a known class of inorganic compounds, with the most common examples containing copper exclusively in the +2 oxidation state (Cu²⁺). These materials exist both synthetically and in nature. The archetypal synthetic compound is copper(II) phosphate trihydrate, Cu₃(PO₄)₂·3H₂O, a blue solid. wikipedia.org Naturally occurring copper phosphates are often basic, meaning they contain hydroxide (B78521) (OH⁻) ions. Prominent examples include the minerals Libethenite, Cu₂(PO₄)(OH), and Pseudomalachite, Cu₅(PO₄)₂(OH)₄. wikipedia.org These compounds are typically characterized by coordination polymer structures where tetrahedral phosphate anions (PO₄³⁻) link copper centers. wikipedia.org The presence of water molecules (hydrates) or hydroxide groups plays a crucial role in stabilizing their crystal structures and influencing their properties.

Significance of Copper(I) and Mixed-Valence Copper Systems in Inorganic Chemistry and Materials Science

The true intrigue of the titular compound lies in its mixed-valence nature, incorporating both copper(I) (Cu⁺) and copper(II) (Cu²⁺) ions. Mixed-valence systems, where an element exists in multiple oxidation states within a single compound, are of profound interest in inorganic chemistry and materials science. researchgate.net The ability of electrons to transfer between the different valence sites (e.g., Cu⁺ ⇌ Cu²⁺ + e⁻) can impart unique and highly desirable properties.

This phenomenon is the source of unusual electrical conductivity, potent catalytic activity, and interesting magnetic and optical behaviors. researchgate.netnih.govrsc.org For instance, mixed-valence copper sulfides, such as digenite (Cu₉S₅), exhibit semiconducting properties due to the exchange coupling between Cu(I) and Cu(II) centers. nih.gov Similarly, mixed-valence copper oxides (CuO/Cu₂O) derived from metal-organic frameworks have been shown to be effective photocatalysts, with the junction between the two oxidation states accelerating charge separation and enhancing activity. rsc.org The pursuit of mixed-valence copper phosphates is driven by the goal of harnessing these electronic properties within a stable, phosphate-based structural framework.

Current Research Landscape and Identified Knowledge Gaps Pertaining to Copper;copper(1+);phosphate;hydrate (B1144303)

The current research landscape reveals a significant focus on binary copper(II) phosphates and a burgeoning interest in mixed-valence copper materials. However, there is a notable scarcity of well-characterized, simple hydrated phosphates containing both Cu(I) and Cu(II).

Researchers have successfully synthesized and characterized some anhydrous mixed-valence copper phosphates, such as Cu₄(PO₄)₂O. researchgate.net These syntheses often require high-temperature solid-state reactions, which are inherently unsuitable for producing hydrated compounds as water is driven off. researchgate.net While hydrothermal synthesis methods, which use water as a solvent at elevated temperature and pressure, are a promising route for creating hydrated materials, their application has often resulted in more complex coordination polymers rather than a simple hydrated salt. For example, hydrothermal techniques have yielded mixed-valence Cu(I,II) coordination polymers with organic ligands or other anions like halides. nih.gov

This points to a clear knowledge gap in the field: the synthesis and structural characterization of the specific class of compounds represented by "Copper;copper(1+);phosphate;hydrate" remain a significant challenge. The precise conditions needed to co-precipitate Cu(I), Cu(II), and phosphate ions from an aqueous solution into a stable, crystalline, hydrated structure are not well established. The inherent instability of Cu(I) in aqueous solutions, where it can disproportionate into Cu(II) and metallic copper, further complicates synthesis.

Scope and Objectives of Academic Inquiry into Copper;copper(1+);phosphate;hydrate

The academic inquiry into this class of materials is driven by the potential for discovering novel properties. The primary objectives are:

Development of Synthetic Pathways: To establish reliable and reproducible methods, likely low-temperature or hydrothermal techniques, for the synthesis of crystalline, hydrated mixed-valence copper phosphates.

Structural Characterization: To determine the precise crystal structures of these new compounds. This involves identifying the coordination environments of the Cu(I) and Cu(II) ions, the role of the phosphate and water ligands in the framework, and the arrangement of the ions in the crystal lattice.

Property Investigation: To explore the magnetic, electronic, and catalytic properties that arise from the mixed-valence state. This includes studying magnetic susceptibility, electrical conductivity, and potential applications in areas like catalysis and photocatalysis, where the interplay between Cu(I) and Cu(II) could offer unique advantages.

Detailed Research Findings

While a definitive compound matching the name "Copper;copper(1+);phosphate;hydrate" is not prominently documented, research on related materials provides insight into the potential structure and properties of such a substance. The synthesis of any mixed-valence material requires careful control of conditions to stabilize both oxidation states. For copper, this often involves using a sealed-tube, high-temperature reaction with a specific stoichiometry of copper oxides (CuO and Cu₂O) and a phosphate source like diammonium hydrogen phosphate.

Characterization is paramount to confirming the mixed-valence state. X-ray Photoelectron Spectroscopy (XPS) is a critical tool, as it can differentiate between Cu(I) and Cu(II) based on their distinct binding energies. nih.gov

The structural features of known copper phosphates provide a basis for predicting the structure of a mixed-valence hydrate. Copper(II) is often found in distorted octahedral or square pyramidal coordination environments, a consequence of the Jahn-Teller effect for a d⁹ ion. Copper(I), a d¹⁰ ion, typically prefers linear or trigonal planar geometries. A mixed-valence hydrate would need to accommodate these different coordination preferences within a single lattice, with phosphate and water molecules bridging the copper centers.

The following table compares the crystallographic data for a well-known copper(II) phosphate with a reported anhydrous mixed-valence copper phosphate, illustrating the structural complexity.

| Property | Copper(II) Phosphate (Cu₃(PO₄)₂) materialsproject.org | Copper(I)/Copper(II) Oxyphosphate (Cu₄(PO₄)₂O) researchgate.net |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P1 |

| a (Å) | 4.84 | 7.528 |

| b (Å) | 5.32 | 8.090 |

| c (Å) | 6.17 | 6.272 |

| α (°) | 107.43 | 113.68 |

| β (°) | 87.14 | 81.56 |

| γ (°) | 111.26 | 105.77 |

| Copper Coordination | Five-coordinate (trigonal bipyramidal) and four-coordinate (square planar) Cu²⁺ | Not specified, but contains both Cu⁺ and Cu²⁺ |

This table is interactive. Click on the headers to sort the data.

The properties of such a mixed-valence hydrate are expected to be distinct from their single-valence counterparts. For example, the anhydrous mixed-valence phosphate Cu₂PO₄ exhibits antiferromagnetic ordering, a property arising from the interactions between the magnetic Cu(II) ions within the structure. nih.gov The introduction of Cu(I) and water of hydration would modulate these magnetic interactions and could introduce other functionalities, such as proton conductivity, as seen in other hydrated phosphate materials. nih.gov

Properties

Molecular Formula |

Cu2H2O5P |

|---|---|

Molecular Weight |

240.08 g/mol |

IUPAC Name |

copper;copper(1+);phosphate;hydrate |

InChI |

InChI=1S/2Cu.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/q+1;+2;;/p-3 |

InChI Key |

AKADEYXCVLSLSD-UHFFFAOYSA-K |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Cu+].[Cu+2] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Copper;copper 1+ ;phosphate;hydrate

Historical Perspectives on the Synthesis of Hydrated Copper Phosphates

Historically, the preparation of hydrated copper phosphates relied on straightforward precipitation reactions in aqueous solutions. These methods typically involved combining a soluble copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, with a soluble alkali metal phosphate (B84403). wikipedia.orgnih.gov For instance, adding a solution of trisodium (B8492382) phosphate to a copper(II) sulfate solution results in the precipitation of hydrated copper(II) phosphate. sciencemadness.org

Another common early method involved the reaction of a basic copper salt, like copper(II) carbonate or copper(II) hydroxide (B78521), with phosphoric acid. wikipedia.orgsciencemadness.org These reactions are acid-base neutralizations that yield copper(II) phosphate and water, sometimes with the evolution of carbon dioxide if a carbonate precursor is used. wikipedia.org While effective for producing simple copper(II) phosphates, these early methods offered limited control over particle size, crystallinity, and the specific phase of the hydrated product.

Contemporary Synthetic Routes for Copper;copper(1+);phosphate;hydrate (B1144303)

Modern synthetic chemistry offers more sophisticated pathways to produce copper phosphates with tailored properties. These contemporary routes provide greater control over the compound's structure, morphology, and can be engineered to create more complex structures, including mixed-valence Cu(I)/Cu(II) systems.

Hydrothermal and solvothermal techniques are powerful methods for synthesizing crystalline materials from solutions under elevated temperatures and pressures. In these methods, reactants are sealed in an autoclave, and the combination of heat and pressure facilitates the dissolution of precursors and the crystallization of the final product.

Hydrothermal synthesis, using water as the solvent, has been employed to produce various copper(II) phosphate phases. For example, starting with copper(II) hydrogenphosphate monohydrate (CuHPO₄·H₂O) in deionized water, hydrothermal treatment at 150-300°C yields octagonal crystals of copper(II) hydroxyphosphate (Cu₂(PO₄)OH). researchgate.net At a higher temperature of 350°C, granular crystals of copper(II) phosphate (Cu₃(PO₄)₂) are formed. researchgate.net

Solvothermal synthesis, which uses non-aqueous or mixed solvents, offers a pathway to mixed-valence copper compounds. The use of a reducing solvent, such as ethanol, at high temperatures (e.g., 180°C) can facilitate the in-situ reduction of a portion of the Cu(II) ions to Cu(I). cmu.edu This creates the conditions necessary for the crystallization of a stable, mixed-valence coordination polymer. cmu.edu While demonstrated for copper terephthalate, this principle of using reducing conditions in solvothermal reactions represents a key strategy for trapping unstable Cu(I)-Cu(II) species within a stable crystalline framework, which could be applied to phosphate-based systems. cmu.edu

| Starting Material | Solvent/Conditions | Temperature | Product | Reference |

|---|---|---|---|---|

| CuHPO₄·H₂O | Deionized Water | 150–300°C | Cu₂(PO₄)OH (octagonal crystals) | researchgate.net |

| CuHPO₄·H₂O | Deionized Water | 350°C | Cu₃(PO₄)₂ (granular crystals) | researchgate.net |

| Cu(NO₃)₂·H₂O, Terephthalic Acid, 4,4′-bipyridine | 50% Aqueous Ethanol | 180°C | [Cu₄{1,4-C₆H₄(COO)₂}₃(4,4′-bipy)₂]n (Mixed-valence Cu(I)/Cu(II) carboxylate) | cmu.edu |

Controlled precipitation remains a cornerstone of copper phosphate synthesis, with modern approaches focusing on precise control over reaction parameters to dictate the final product. Factors such as reactant concentration, pH, temperature, and the molar ratio of precursors are carefully managed to isolate specific hydrated copper phosphate phases.

Research has shown that the composition of the precipitated copper(II) phosphate can be systematically altered by varying the initial concentration ratio (R) of [K₂HPO₄] to [CuSO₄] in the reaction mixture at 96°C. researchgate.net

When the ratio R is between 0.5 and 6.0, pale grayish-yellow-green Cu₂(PO₄)OH is formed. researchgate.net

At an R value of 7.0, the product is pale green Cu₅(PO₄)₂(OH)₄. researchgate.netjst.go.jp

For R values of 8.0 and above, light blue, platy crystals of KCuPO₄·H₂O are obtained. researchgate.netjst.go.jp

This demonstrates that the phosphate precursor concentration directly influences the structure of the resulting copper phosphate. Similarly, the synthesis of copper(II) hydroxide phosphate can be achieved by reacting basic copper carbonate with phosphoric acid, where maintaining the temperature between 40°C and 70°C is crucial to prevent the formation of undesirable dark, coarse crystals. google.com

| Reactant Ratio (R = [K₂HPO₄]/[CuSO₄]) | Resulting Copper Phosphate Compound | Reference |

|---|---|---|

| 0.5–6.0 | Cu₂(PO₄)OH | researchgate.net |

| 7.0 | Cu₅(PO₄)₂(OH)₄ | researchgate.netjst.go.jp |

| ≥ 8.0 | KCuPO₄·H₂O | researchgate.netjst.go.jp |

Solid-state reactions, which involve the thermal reaction of solid precursors, are typically used to produce anhydrous materials. Anhydrous copper(II) phosphate can be synthesized via a high-temperature (1000°C) reaction between diammonium phosphate and copper(II) oxide. wikipedia.org

A significant modern modification of this approach is mechanochemical synthesis. This solvent-free technique uses mechanical energy, such as grinding or ball milling, to initiate chemical reactions between solid reactants at room temperature. ias.ac.in For example, copper hydroxyphosphate (Cu₂(OH)PO₄) can be synthesized by milling copper(II) phosphate (Cu₃(PO₄)₂) with sodium hydroxide (NaOH) without any solvent. researchgate.netenpress-publisher.comenpress-publisher.com This method is not only efficient but also aligns with the principles of green chemistry by avoiding the use of solvents and high energy inputs. researchgate.netenpress-publisher.com Several crystalline copper phosphates, including Cu(PO₃)₂, Cu₂P₂O₇, and Cu₃(PO₄)₂, have been successfully prepared through various new solid-state routes, highlighting the versatility of this approach. osti.gov

Electrochemical deposition offers a method for creating thin films or coatings of copper-containing compounds on conductive substrates. The process involves the reduction of copper ions from an electrolyte solution onto a cathode. The electrodeposition of copper from a sulfuric acid solution is known to occur through a multi-step mechanism that includes the reduction of Cu²⁺ to Cu⁺, followed by the reduction of Cu⁺ to copper metal. mit.edu

By controlling the electrode potential and the composition of the electrolyte, it is possible to influence the deposited species. For instance, under high overpotential conditions in a copper(II) sulfate solution, local changes in pH at the electrode surface can lead to the formation of copper oxides, such as Cu₂O, alongside metallic copper. nih.gov A two-step process can be used where a substrate is first coated with carbon nanotubes via electrophoretic deposition, followed by electrochemical deposition from a CuSO₄ solution to form a nanocomposite coating. nih.gov The careful control of deposition potential in an electrolyte containing both copper and phosphate ions could theoretically be used to deposit films of mixed-valence copper phosphates.

The application of green chemistry principles to the synthesis of copper phosphates aims to create more environmentally benign and efficient processes. Key goals include reducing energy consumption, eliminating the use of hazardous solvents, and minimizing waste.

A prime example is the mechanochemical synthesis of copper hydroxyphosphate, which can be performed at room temperature without any solvent. researchgate.netenpress-publisher.comenpress-publisher.com When compared to the traditional hydrothermal method for producing the same compound, the mechanochemical route is significantly cleaner. enpress-publisher.com The hydrothermal method is often considered a polluting process due to the high energy required for heating and pressure, whereas the solvent-free solid-state reaction saves time and energy costs. researchgate.netenpress-publisher.com Another green approach involves using water, a benign solvent, in an aqueous suspension of copper phosphate to facilitate the reaction at room temperature and pressure. researchgate.netenpress-publisher.com

| Synthetic Method | Key Features | Green Chemistry Principles Adhered To | Reference |

|---|---|---|---|

| Mechanochemical Synthesis | Solid-state reaction of Cu₃(PO₄)₂ and NaOH at room temperature. | Solvent-free process, reduced energy consumption. | researchgate.netenpress-publisher.comenpress-publisher.com |

| Aqueous Suspension | Reaction in an aqueous suspension of copper phosphate at room temperature. | Use of a safe and environmentally benign solvent (water). | researchgate.netenpress-publisher.com |

| Traditional Hydrothermal Synthesis | Reaction in a sealed reactor under moderate temperature and pressure. | Considered a more polluting process due to higher energy requirements. | enpress-publisher.com |

Control of Stoichiometry, Purity, and Oxidation States during Synthesis

The precise control of stoichiometry, purity, and the oxidation states of copper is paramount in synthesizing mixed-valence copper phosphate hydrates. Achieving the desired composition requires careful manipulation of reaction conditions and precursor selection.

A key challenge in the synthesis of mixed-valence copper compounds is preventing the oxidation of Cu(I) to Cu(II). The stability of the different copper oxidation states is highly dependent on the chemical environment. In the synthesis of Prussian blue, a well-known mixed-valence compound, the oxidation of ferrous ferrocyanide salts is a deliberate step to achieve the desired material. wikipedia.org For copper phosphates, however, maintaining a specific ratio of Cu(I) to Cu(II) requires preventing unwanted oxidation.

The stoichiometry of the final product is directly influenced by the initial molar ratios of the reactants. For instance, in the synthesis of various copper(II) phosphates, the ratio of potassium phosphate to copper sulfate determines the resulting phosphate compound. researchgate.net Similarly, when synthesizing copper zirconium phosphate hydrate, the molar ratio of Cu/Zr in the feed is a critical parameter. acs.org An imbalance in this ratio can lead to the formation of mixtures of different phosphate phases. acs.org

The pH of the reaction medium plays a crucial role in determining which copper phosphate species precipitates. Copper phosphate's solubility is highly pH-dependent; at low pH values, the formation of phosphate ions (PO₄³⁻) is suppressed, which can help keep copper ions in solution. quora.com Conversely, controlling the pH is essential for precipitating the desired copper phosphate phase. For example, in the synthesis of copper(II) hydroxide phosphate, maintaining the pH below a certain threshold is necessary to avoid the formation of undesirable byproducts. google.com The pH also influences the surface charge of the synthesized particles, which can affect their properties and applications. nih.gov

The choice of copper precursor also significantly impacts the final product. Different copper salts, such as nitrates, sulfates, or acetates, can lead to variations in the resulting copper phosphate's properties, including its nanostructure and catalytic activity. acs.org The purity of the final product is often assessed using techniques like X-ray diffraction (XRD) to identify the crystalline phases present and energy-dispersive X-ray spectroscopy (EDS) to confirm the elemental composition and stoichiometry. mdpi.comresearchgate.net

Table 1: Key Parameters for Controlling Stoichiometry, Purity, and Oxidation States

| Parameter | Influence | Examples |

| Reactant Molar Ratios | Determines the final stoichiometry and can lead to different product phases. | The ratio of K₂HPO₄ to CuSO₄ dictates the type of copper(II) phosphate formed. researchgate.net The Cu/Zr ratio is critical in synthesizing Cu-α-ZrP. acs.org |

| pH | Affects the solubility of copper phosphates and can control which species precipitates. Influences the surface charge of the product. | Low pH can prevent the precipitation of copper phosphate. quora.com Specific pH ranges are required for the synthesis of certain copper phosphate hydroxides. google.com |

| Precursor Selection | The choice of copper salt (e.g., nitrate, sulfate, acetate) can influence the nanostructure and catalytic properties of the resulting copper phosphate. acs.org | The use of different copper sources affects the surface structure and oxidizing ability of Cu₂P₂O₇. acs.org |

| Temperature | Can influence the reaction rate and the crystalline phase of the final product. | Calcination temperature determines the final copper phosphate phase, with libethenite forming at lower temperatures and other phases at higher temperatures. jmaterenvironsci.comresearchgate.net |

Influence of Synthetic Parameters on Crystallinity, Morphology, and Phase Purity

The physical and chemical properties of copper phosphate hydrates, such as their crystallinity, morphology (shape and size), and phase purity, are profoundly influenced by the synthetic parameters employed during their preparation. These parameters include temperature, pH, reaction time, and the presence of additives or specific solvents.

Temperature is a critical factor that can dictate the crystalline phase of the final product. For instance, in the synthesis of copper orthophosphates, thermal treatment at different temperatures leads to different phases. Libethenite (Cu₂(PO₄)(OH)) is formed at lower temperatures (below 673 K), while at higher temperatures, it decomposes to form other copper phosphate species. jmaterenvironsci.com Similarly, wet chemical precipitation followed by calcination at varying temperatures (250–750°C) results in a sequence of phase transformations, starting from libethenite and progressing to copper oxy bisphosphate and eventually copper orthophosphate. researchgate.netresearchgate.net Hydrothermal synthesis conditions, specifically the temperature, also play a significant role in the formation of different copper(II) phosphate phases. researchgate.net

The pH of the synthesis solution is another crucial parameter that affects the morphology and phase of the resulting copper phosphate. The formation of different copper(II) phosphate compounds is dependent on the pH of the filtrate and the Cu/P molar ratio of the starting materials. researchgate.net The pH can also influence the particle size and shape. For example, in the synthesis of copper oxide nanoparticles, the solution pH is a key parameter that affects the morphology and phase structure. iljs.org.ng The effect of pH on the adsorption of phosphate and copper ions is also a significant consideration in various applications. researchgate.net

The choice of solvent can have a profound impact on the crystallinity and morphology of the synthesized nanoparticles. Solvothermal synthesis, which utilizes a solvent under elevated temperature and pressure, is a common method for producing crystalline materials. nih.gov The dielectric constant of the solvent medium can influence the particle size of copper oxide nanoparticles. mdpi.com Different solvents can also lead to variations in the crystalline phase and shape of the nanoparticles. mdpi.comresearchgate.net

Reaction time and the use of morphology-controlling agents are additional parameters that can be tuned to achieve desired characteristics. In hydrothermal synthesis, varying the reaction time can influence the final product. acs.org The addition of organic amines as morphology-controlling agents in the hydrothermal synthesis of copper hydroxyphosphate (Cu₂(OH)PO₄) has been shown to produce crystals with various morphologies, such as sheets, which exhibit enhanced catalytic activity. researchgate.netoup.com

Table 2: Influence of Synthetic Parameters on Material Properties

| Synthetic Parameter | Effect on Crystallinity | Effect on Morphology | Effect on Phase Purity |

| Temperature | Higher temperatures can lead to higher crystallinity but also phase transformations. jmaterenvironsci.com | Can influence particle size and shape. google.com | Different temperature ranges yield different copper phosphate phases. researchgate.netresearchgate.net |

| pH | Can affect the crystalline phase that precipitates. researchgate.net | Influences particle size and shape. iljs.org.ng | Crucial for obtaining phase-pure products. researchgate.net |

| Solvent | The choice of solvent can significantly impact crystallinity. mdpi.comresearchgate.net | Different solvents can lead to different particle morphologies. mdpi.com | Can influence the resulting crystalline phase. mdpi.com |

| Reaction Time | Longer reaction times can lead to increased crystallinity. berkeley.edu | Can influence the growth and final morphology of crystals. | Important for ensuring the completion of the reaction to obtain a pure phase. berkeley.edu |

| Additives/Agents | Can promote the formation of specific crystalline phases. | Can be used to control the shape and size of particles (e.g., organic amines). researchgate.netoup.com | Can help in obtaining a single-phase product. |

Development of Novel Precursor Strategies for Copper;copper(1+);phosphate;hydrate

The development of novel precursor strategies is a key area of research aimed at improving the synthesis of mixed-valence copper phosphate hydrates with tailored properties. Traditional methods often involve the reaction of soluble copper salts with phosphate sources. nih.govwikipedia.org However, researchers are exploring new avenues to gain better control over the final product's characteristics.

One approach involves the use of solid-state reactions . For instance, a novel mixed-valence copper(I/II) phosphate, Cu₂PO₄, was synthesized through a direct reaction of Cu₂O, CuO, and P₂O₅ in a fused silica (B1680970) tube. researchgate.net This method allows for the direct incorporation of both Cu(I) and Cu(II) into the crystal structure. Solid-state routes have also been employed to synthesize various crystalline copper phosphates. osti.gov

Hydrothermal and solvothermal methods offer versatile routes for synthesizing a wide range of materials, including complex copper phosphates. researchgate.netias.ac.in These methods, which involve reactions in aqueous or non-aqueous solvents at elevated temperatures and pressures, can facilitate the formation of unique crystal structures and morphologies. For example, a novel copper phosphate chloride with a complex, disordered structure was obtained under middle-temperature hydrothermal conditions. nih.gov Solvothermal synthesis has been used to create hollow microspheres of LiFePO₄/C, demonstrating the ability of this method to produce intricate architectures. nih.gov

The use of metal-organic frameworks (MOFs) as precursors or templates is another emerging strategy. A mixed-valence Cu(I)/Cu(II) MOF has been synthesized that exhibits interesting photocatalytic properties. nih.gov While this example is not a phosphate, it highlights the potential of using MOFs to create mixed-valence copper materials.

Furthermore, the development of single-source precursors , where a single compound contains all the necessary elements (copper, phosphorus, etc.), can offer better stoichiometric control and potentially lead to more uniform products. While specific examples for mixed-valence copper phosphate hydrates are not abundant in the provided search results, this strategy is widely used in materials chemistry.

The exploration of different phosphate sources is also an important aspect. Diammonium phosphate and phosphoric acid are common choices. acs.orgwikipedia.org The reactivity of the phosphate precursor can influence the reaction kinetics and the final product.

Finally, the use of additives and structure-directing agents continues to be a fruitful area of research. These can range from simple ions to complex organic molecules that can influence the nucleation and growth of the crystals, leading to novel morphologies and potentially stabilizing the mixed-valence state. acs.orgoup.com

Table 3: Novel Precursor Strategies

| Strategy | Description | Potential Advantages |

| Solid-State Reactions | Direct reaction of solid precursors at high temperatures. researchgate.netosti.gov | Good stoichiometric control, can produce anhydrous phases. |

| Hydrothermal/Solvothermal Synthesis | Reactions in a solvent at elevated temperature and pressure. researchgate.netnih.govnih.gov | Can produce unique and complex crystal structures, control over morphology. |

| Use of Metal-Organic Frameworks (MOFs) | Using MOFs as precursors or templates. nih.gov | Potential for creating porous materials with high surface area and controlled mixed-valency. |

| Single-Source Precursors | A single compound containing all necessary elements. | Excellent stoichiometric control, can lead to more uniform products. |

| Alternative Phosphate Sources | Exploring different phosphate-containing reactants. | Can influence reaction kinetics and product properties. |

| Additives and Structure-Directing Agents | Using substances to influence crystal nucleation and growth. acs.orgoup.com | Control over morphology, potential to stabilize specific phases or oxidation states. |

Structural and Morphological Elucidation of Copper;copper 1+ ;phosphate;hydrate

Crystallographic Analysis and Structural Determination

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unequivocal structure determination, offering atomic-level precision. nih.gov When suitable single crystals can be grown, SCXRD allows for the accurate determination of atomic coordinates, bond distances, and angles, providing a detailed picture of the crystal structure.

For instance, the structure of a novel mixed-valence copper(I/II) phosphate (B84403), Cu₂PO₄, was elucidated using SCXRD. researchgate.net The analysis revealed a triclinic unit cell and provided precise lattice parameters. researchgate.net This level of detail is crucial for understanding the framework of interconnected copper and phosphate polyhedra.

Hydrothermal synthesis techniques have been successfully employed to grow single crystals of various copper phosphate compounds, enabling their characterization by SCXRD. acs.org In one such study, the structure of a polymeric compound, [Cu(PO₄H₂)(C₁₁H₇N₂O₂)]n, was refined, revealing an infinite chain of copper units linked by doubly protonated phosphate groups and bipyridinemonocarboxylate ligands. acs.org Similarly, low-temperature SCXRD was used to establish the complex crystal structure of a novel copper phosphate chloride, Na₂Li₀.₇₅(Cs,K)₀.₅[Cu₅(PO₄)₄Cl]·3.5(H₂O,OH), which features tetrameric copper clusters as primary building blocks. nih.govurfu.ru

The quality of the single crystals is paramount for obtaining high-resolution data. High-quality crystals can yield diffraction data at resolutions up to 0.83 angstroms, enabling unambiguous structure solution and anisotropic refinement. nih.gov This precision allows for the detailed characterization of features such as interpenetration, the arrangement of guest water molecules, and linker disorder. nih.gov

Table 1: Selected SCXRD Data for Copper Phosphate Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Cu₂PO₄ | Triclinic | P1 | 6.145(2) | 9.348(2) | 6.009(1) | 96.46(2) | 100.16(2) | 73.97(2) | researchgate.net |

| Na₂Li₀.₇₅(Cs,K)₀.₅[Cu₅(PO₄)₄Cl]·3.5(H₂O,OH) | Monoclinic | C2/m | 19.3951(8) | 9.7627(3) | 9.7383(4) | 90 | 99.329(4) | 90 | nih.govurfu.ru |

| CuNH₄PO₄·H₂O | Monoclinic | P2₁/c | 8.6676(1) | 7.5312(4) | 7.4054(4) | 90 | 94.508(3) | 90 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Powder X-ray diffraction (PXRD) is a powerful and widely used technique for identifying crystalline phases and determining the unit cell parameters of a material. By analyzing the diffraction pattern produced when a powdered sample is irradiated with X-rays, one can obtain a fingerprint of the crystalline phases present.

PXRD is instrumental in confirming the synthesis of specific copper phosphate phases. For example, the formation of Cu₃(PO₄)₂ as an impurity phase during the hydrothermal synthesis of a copper phosphate chloride was identified using PXRD. nih.gov The technique is also used to characterize the products of thermal decomposition, as seen in the analysis of copper phosphate compounds heated to high temperatures, which confirmed the formation of copper pyrophosphate. jocpr.comjocpr.com

Furthermore, PXRD is crucial for studying phase transformations. The conversion of CuHPO₄·H₂O to α-Cu₂P₂O₇ upon heating was monitored using thermal analysis in conjunction with XRD. researchgate.net The diffraction patterns can also reveal changes in crystallinity, with some initial copper phosphate products appearing amorphous or poorly crystalline before heat treatment. jocpr.comjocpr.com

Rietveld refinement of PXRD data is a powerful method for extracting detailed structural information, including lattice parameters and crystal structure refinement. nih.gov This method has been used to analyze the crystal structure of copper hydroxyphosphate (Cu₂(OH)PO₄) and other copper-containing phosphate materials. nih.govresearchgate.net The process of indexing the diffraction pattern, which involves assigning Miller indices (hkl) to each diffraction peak, is the first step in determining the unit cell dimensions. arxiv.org

Table 2: Unit Cell Parameters of Selected Copper Phosphates Determined by PXRD

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | JCPDS Card No. | Ref. |

| Cu₂(OH)PO₄ | Orthorhombic | - | - | - | - | 36-0404 | researchgate.net |

| Cu₃(PO₄)₂ | Triclinic | - | - | - | - | - | materialsproject.org |

| Cu₃(PO₄)₂ (calcined) | - | - | - | - | - | 00-080-0992 | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Neutron Diffraction for Light Element Localization and Magnetic Structure

Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for localizing light elements like hydrogen and for determining the magnetic structure of materials. Since neutrons scatter from atomic nuclei rather than electrons, their scattering cross-section does not have a strong dependence on the atomic number, making it easier to locate light atoms in the presence of heavier ones.

Furthermore, because neutrons possess a magnetic moment, they can interact with the magnetic moments of unpaired electrons in paramagnetic and magnetically ordered materials. This makes neutron diffraction an essential tool for studying the magnetic structure of copper(II) phosphate compounds, which often exhibit interesting magnetic properties due to the presence of Cu²⁺ ions with unpaired d-electrons. researchgate.netrsc.org For instance, neutron diffraction studies have been used to investigate the antiferromagnetic structure of triclinic copper(II) phosphate. materialsproject.org

Studies on copper phosphate glasses using both X-ray and neutron diffraction have provided insights into the coordination environment of copper ions and the structure of the phosphate network. researchgate.net The combination of both techniques helps to build a more complete picture of the atomic arrangements, especially in amorphous or disordered systems. researchgate.netresearchgate.net

Electron Diffraction Techniques (e.g., SAED, PED) for Nanocrystalline Materials

Electron diffraction techniques are particularly well-suited for the structural characterization of nanocrystalline materials due to the strong interaction of electrons with matter, which allows for the analysis of very small sample volumes. rsc.org

Selected Area Electron Diffraction (SAED) provides crystallographic information from a specific area of a sample, often down to the nanometer scale. For nanocrystalline materials that produce ring patterns analogous to powder X-ray diffraction, SAED can be used for phase identification. nih.gov

Precession Electron Diffraction Tomography (PEDT) is an advanced technique that involves tilting a crystal in an electron beam and collecting a series of diffraction patterns. krasheninnikov.de This method can generate a three-dimensional reconstruction of the reciprocal lattice, from which the crystal structure can be solved and refined, even from nanoscale crystals. krasheninnikov.de The precession of the electron beam helps to reduce dynamical scattering effects, making the intensity data more reliable for crystallographic analysis. krasheninnikov.de This technique has proven effective in determining the crystal structures of intergrown modifications of a topochemically synthesized copper-containing compound from a nanoscale spot. krasheninnikov.de

These electron diffraction methods are powerful tools for overcoming challenges associated with conventional X-ray diffraction when dealing with poorly crystalline or nanosized materials, which are common in the study of synthesized copper phosphate hydrates. rsc.orgkrasheninnikov.de

Polymorphism, Polytypism, and Hydration States within Hydrated Copper Phosphates

The family of copper phosphates exhibits a rich variety of structures, including different polymorphic forms, polytypes, and a range of hydration states. Polymorphs are different crystalline structures of the same chemical compound, while polytypes are a special case of polymorphism where the different structures are composed of identical layers stacked in different sequences.

The hydration state, or the number of water molecules per formula unit, significantly influences the crystal structure and properties of copper phosphates. For example, copper(II) phosphate can exist in an anhydrous form (Cu₃(PO₄)₂) as well as a trihydrate (Cu₃(PO₄)₂·3H₂O), both of which are blue solids. wikipedia.orgsciencemadness.org The structure of the trihydrate is orthorhombic. wikipedia.org The loss of water upon heating can lead to phase transformations, as observed in the conversion of CuHPO₄·H₂O to α-Cu₂P₂O₇. researchgate.net

Different synthetic conditions can lead to the formation of various hydrated copper phosphate species. For instance, the reaction between copper sulfate (B86663) and potassium dihydrogen phosphate can yield different products depending on the molar ratio of the reactants, including Cu₂(PO₄)OH and KCuPO₄·H₂O. researchgate.net The thermal treatment of these hydrates leads to further transformations, highlighting the complex interplay between composition, structure, and hydration state. researchgate.net

The existence of different crystalline phases of copper phosphates has been extensively studied using X-ray diffraction. jocpr.comjocpr.com These studies have identified orthophosphate phases at lower temperatures and the formation of pyrophosphates at higher temperatures. jocpr.comjocpr.com The specific crystalline phase formed can also depend on the substrate used during synthesis and thermal treatment. jocpr.comjocpr.com

Local Coordination Environment of Copper and Phosphate Species

In copper phosphates, the phosphate group (PO₄³⁻) typically acts as a tetrahedral building block. materialsproject.orgwikipedia.org It can coordinate to copper ions in various modes, including monodentate and bidentate coordination. ias.ac.in The phosphate groups can also act as bridging ligands, connecting multiple copper centers through O-P-O linkages, which can mediate magnetic interactions between the copper ions. researchgate.netresearchgate.net In some complex structures, phosphate tetrahedra share corners with copper-centered polyhedra. materialsproject.org The P-O bond distances within the phosphate tetrahedron can vary depending on whether the oxygen atom is bridging or terminal. urfu.rumaterialsproject.org

The copper ions in these compounds can exhibit a variety of coordination geometries, largely due to the Jahn-Teller effect often observed for Cu²⁺. Common coordination environments include square planar, square pyramidal, trigonal bipyramidal, and distorted octahedral geometries. materialsproject.orgwikipedia.orgias.ac.in

For example, in anhydrous Cu₃(PO₄)₂, there are two distinct Cu²⁺ sites. One is five-coordinated, forming CuO₅ trigonal bipyramids, while the other is in a square planar geometry bonded to four oxygen atoms. materialsproject.org In the monohydrate, copper adopts 6-, 5-, and 4-coordinate geometries. wikipedia.org In some complexes, the coordination sphere of copper is completed by water molecules or other ligands in addition to the phosphate groups. researchgate.netias.ac.in The Cu-O bond lengths can vary significantly within the same coordination polyhedron. materialsproject.org

Spectroscopic techniques, in conjunction with diffraction methods, are often used to probe the local coordination. For instance, electronic and ESR spectra have been used to suggest a cis-distorted octahedral stereochemistry for copper in certain phosphate complexes with organic ligands. ias.ac.in

Table 3: Coordination Environments in Selected Copper Phosphate Compounds

| Compound | Copper Coordination | Phosphate Coordination | Ref. |

| Cu₃(PO₄)₂ | CuO₅ trigonal bipyramids and square planar CuO₄ | Tetrahedral PO₄ sharing corners with CuO₅ | materialsproject.org |

| [Cu(L)₂(H₂PO₄)][H₂PO₄]·~0.25H₃PO₄ (L=bipy or phen) | cis-distorted octahedral CuN₄O₂ | Bidentate H₂PO₄⁻ | ias.ac.in |

| Na₂Li₀.₇₅(Cs,K)₀.₅[Cu₅(PO₄)₄Cl]·3.5(H₂O,OH) | CuO₄Cl pyramids and CuO₄(H₂O) tetragonal pyramids | Tetrahedral PO₄ | urfu.ru |

| Cu₃(PO₄)₂(H₂O) | 6-, 5-, and 4-coordinate Cu²⁺ | Tetrahedral PO₄ | wikipedia.org |

This interactive table allows users to sort the information by clicking on the column headers.

Characterization of Water Molecules and Hydrogen Bonding Networks within the Lattice

Water molecules within the crystal lattice of hydrated copper phosphates are not merely passive occupants; they play a crucial role in the structural integrity of the compound through the formation of extensive hydrogen-bonding networks. The presence of water is confirmed by techniques such as Fourier Transform Infrared (FTIR) spectroscopy, which detects the characteristic stretching and bending vibrations of O-H bonds. jocpr.com An intense, broad peak around 3500 cm⁻¹ corresponds to O-H stretching, while a bending vibration at about 1620 cm⁻¹ confirms the presence of molecular water. jocpr.com

Detailed crystallographic studies reveal the precise geometry of these interactions. In copper(II) hydrogen phosphate (CuHPO₄), for instance, O—H⋯O hydrogen bonds provide additional stabilization to the crystal structure. nih.govresearchgate.net These networks can be complex, with a single type of hydrogen bond in the asymmetric unit giving rise to multiple intramolecular and intermolecular bonds throughout the crystal. nih.govresearchgate.net The phosphate anions themselves are strong hydrogen bond acceptors. Theoretical studies on the hydration of the phosphate ion (PO₄³⁻) in aqueous solutions show it can have a flexible first coordination shell of 7 to 13 water molecules, highlighting the strong interaction between phosphate and water. nih.gov This inherent affinity for hydration is a key feature of the crystal chemistry of these compounds.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| O2—H2⋯O1(ii) | 0.87 | 1.93 | 2.800 | 176 |

Microscopic and Nanoscopic Morphological Investigations

Investigating the morphology of copper phosphate hydrates at the micro- and nanoscale is crucial for correlating its synthesis methods with its physical form. A variety of high-resolution microscopy techniques are employed for this purpose.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface and bulk morphology of materials. Studies on various copper phosphate compounds have revealed a range of morphologies depending on the specific composition and synthesis conditions.

For example, copper phosphate nanoparticles synthesized via a simple precipitation method have been shown to consist of layered flakes. jocpr.com In other preparations, such as for copper(II) hydroxide (B78521) phosphate, the resulting particles are described as bar-shaped crystals approximately 3 µm in length and 0.3 µm in thickness. google.com Flow-injection synthesis methods have produced hollow copper phosphate tubes whose inner surfaces can be decorated with intricate structures, including "nanoflowers" or needle-shaped crystals, depending on the flow rate of the reactants. researchgate.net These observations underscore the morphological diversity achievable through different synthetic routes.

| Compound | Observed Morphology | Microscopy Technique | Reference |

|---|---|---|---|

| Cu₄H(PO₄)₃·3H₂O | Layered flakes, elongated spheroids | FESEM, HRTEM | jocpr.com |

| Cu₃(PO₄)₂·Cu(OH)₂ | Bar-shaped crystals | Electron Microscopy | google.com |

| Copper Phosphate Tubes | Nanoflowers, needle-shaped crystals | SEM | researchgate.net |

| Copper-induced-lithium phosphate | Grains | SEM | bohrium.com |

High-Resolution Transmission Electron Microscopy (HRTEM) provides even greater magnification, allowing for the direct visualization of the crystalline lattice. xray.cz In the study of copper phosphate nanoparticles, HRTEM images confirm the findings from SEM regarding particle shape and size. jocpr.com Furthermore, Selected Area Electron Diffraction (SAED) patterns obtained during HRTEM analysis provide definitive evidence of the material's crystallinity. jocpr.com For highly crystalline copper phosphate nanoparticles, the SAED pattern consists of bright, distinct spots, confirming their single-crystal nature. jocpr.com

HRTEM can also reveal the lattice fringes of the crystal structure. researchgate.net The measured distance between these fringes corresponds to the spacing between specific crystallographic planes, offering direct experimental verification of the crystal structure data obtained from techniques like X-ray diffraction.

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to obtain three-dimensional topographical maps and quantitative data on surface roughness. It operates by scanning a sharp tip over the sample surface, providing angstrom-scale resolution. While specific AFM studies on "Copper;copper(1+);phosphate;hydrate" are not prominent in the literature, the technique's utility has been demonstrated in related systems. For instance, AFM has been used to characterize the topographical changes on a pure copper metal surface after immersion in a phosphate buffer solution, revealing the effects of surface interactions. researchgate.net It has also been employed to measure the increase in surface roughness on a substrate when a peptide layer chelates with Cu²⁺ ions. researchgate.net These applications highlight the capability of AFM to probe the surface texture, step heights, and nanoscale defects on copper phosphate materials, which are critical for applications involving surface interactions.

The control of particle size and shape is a key goal in materials synthesis. Analysis of copper phosphate hydrates reveals that these parameters can be tuned over a wide range, from the nanometer to the micrometer scale.

Nanoparticles of copper phosphate with average diameters of 50-55 nm have been synthesized. jocpr.com These particles are described as being close to elongated spheroids. jocpr.com In contrast, other synthesis methods produce much larger particles. A process for producing copper(II) hydroxide phosphate yields material with an average grain size of less than 10 microns (10,000 nm). google.com The constituent crystals in this case are bar-shaped, with dimensions of approximately 3 microns in length. google.com This ability to produce materials with vastly different particle dimensions and shapes is critical for tailoring the compound to specific applications.

| Compound/Synthesis | Average Particle Size | Particle Shape | Reference |

|---|---|---|---|

| Cu₄H(PO₄)₃·3H₂O (Precipitation) | 50-55 nm | Elongated spheroids / Layered flakes | jocpr.com |

| Cu₃(PO₄)₂·Cu(OH)₂ (Aqueous Dispersion) | < 10 µm | Bar-shaped crystals (~3 µm long) | google.com |

Advanced Spectroscopic Investigations of Copper;copper 1+ ;phosphate;hydrate

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation State Profiling

X-ray Absorption Spectroscopy (XAS) is a powerful, element-selective technique used to investigate the electronic and local geometric structures of materials in various states. springernature.com It is particularly valuable for probing the properties of copper centers in complex materials. amazonaws.com The XAS spectrum is typically segmented into two distinct regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS), both of which provide complementary information. springernature.commdpi.com In the context of copper phosphate (B84403) hydrates, XAS serves as a crucial tool for confirming the oxidation states of the copper ions and detailing their local coordination environments. calstate.edukent.ac.uk

X-ray Absorption Near Edge Structure (XANES) for Copper Oxidation State Determination

The XANES region of the spectrum provides critical information on the oxidation state and coordination geometry of the absorbing atom. calstate.edu For copper compounds, the energy of the Cu K-edge absorption feature is sensitive to the oxidation state; a shift to higher energy is indicative of a higher oxidation state. amazonaws.comcalstate.edu Studies have shown that the oxidation of Cu(II) to Cu(III) results in a positive energy shift of approximately 1-3 eV. calstate.edu A similar, though distinct, shift is expected between Cu(I) and Cu(II) species.

In mixed-valence systems like copper;copper(1+);phosphate;hydrate (B1144303), XANES analysis can differentiate and quantify the populations of Cu(I) and Cu(II). The pre-edge region can also be diagnostic, with its intensity and position relating to the coordination geometry and electronic configuration. calstate.edu For instance, studies on copper-containing phosphate glasses have successfully used Cu K-edge XANES to confirm that the copper is predominantly in the +2 oxidation state, even when a Cu(I) oxide was used in the synthesis, and suggest an octahedral coordination geometry. kent.ac.uk Theoretical modeling is often employed to fully interpret the spectral features and confirm the electronic transitions responsible for them. aps.org

Table 1: Representative Cu K-edge XANES Data for Copper Species This table presents typical values to illustrate the expected shifts in XANES spectra. Actual values may vary based on the specific coordination environment.

| Species | Oxidation State | Edge Energy (approx. eV) | Key Features |

|---|---|---|---|

| Cu Metal | 0 | 8979 | Sharp rising edge |

| Cu(I) Compound | +1 | 8982 | Often a distinct pre-edge peak at ~8983 eV for linear/trigonal geometries |

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments

The EXAFS region, which extends several hundred eV beyond the absorption edge, contains information about the local atomic environment around the absorbing copper atoms. amazonaws.com Analysis of the oscillatory structure of this region allows for the determination of key structural parameters such as interatomic distances, coordination numbers, and the identity of neighboring atoms for the first few coordination shells. nih.gov

For copper phosphate systems, EXAFS is instrumental in defining the coordination of both Cu(I) and Cu(II) ions. It can distinguish between different coordination models, such as square pyramidal (5-coordinate) versus tetragonally elongated octahedral (6-coordinate) geometries, which are common for Cu(II). acs.org In studies of copper-releasing phosphate glasses, EXAFS analysis, in conjunction with high-energy X-ray diffraction (HEXRD), has determined the Cu-O nearest-neighbor distance to be approximately 1.98 Å with a coordination number of about six, consistent with octahedral coordination. kent.ac.uk Furthermore, a Cu-P distance of 3.13 Å was identified, confirming that the copper ions are integrated within the phosphate glass network. kent.ac.uk

Table 2: Structural Parameters from EXAFS Analysis of a Copper Phosphate Glass System Data derived from a study on antibacterial copper-releasing degradable phosphate glasses. kent.ac.uk

| Scattering Pair | Interatomic Distance (R) in Å | Coordination Number (N) |

|---|---|---|

| Cu-O | 1.98 | ~6 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material. In the study of copper;copper(1+);phosphate;hydrate, XPS can provide quantitative analysis of the copper, phosphorus, and oxygen present on the surface and distinguish between the Cu(I) and Cu(II) oxidation states.

The analysis involves measuring the binding energies of core-level electrons. Shifts in these binding energies provide information about the chemical environment and oxidation state. kfupm.edu.sa For copper, the Cu 2p spectrum is particularly diagnostic. Cu(II) species typically exhibit strong satellite peaks (shake-up satellites) to the higher binding energy side of the main Cu 2p3/2 and Cu 2p1/2 peaks, which are absent for Cu(I) and metallic copper. The presence of both Cu(I) and Cu(II) can be confirmed by the complex structure of the Cu 2p peaks. kfupm.edu.sa Similarly, the P 2p and O 1s spectra provide insight into the chemical nature of the phosphate groups and the presence of hydrate and hydroxyl species. In studies of copper-vanadium phosphate glasses, shifts in the P 2p, V 2p, and Cu 2p peaks were attributed to changes in the local atomic environment and the valence states of the metal ions. kfupm.edu.sa

Table 3: Representative Core-Level Binding Energies from XPS for a Copper Phosphate System Binding energies are subject to variation and are used for illustrative purposes. Data concepts drawn from studies on related copper phosphate materials. kfupm.edu.sa

| Core Level | Species | Binding Energy (approx. eV) | Notes |

|---|---|---|---|

| Cu 2p3/2 | Cu(I) | 932.5 | No satellite peak |

| Cu 2p3/2 | Cu(II) | 934.5 | Strong shake-up satellite at ~940-945 eV |

| P 2p | Phosphate (PO43-) | 133.0 | Position can shift based on counter-ions |

| O 1s | P-O-Cu | 531.0 | Phosphate oxygen |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus, Proton, and Copper Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that probes the local magnetic fields around atomic nuclei. For copper;copper(1+);phosphate;hydrate, NMR studies focusing on 31P, 1H, and 63/65Cu nuclei can provide detailed structural information.

Phosphorus (31P) NMR: With a natural abundance of 100% and a spin of 1/2, the 31P nucleus is highly amenable to NMR studies. researchgate.net 31P NMR is exceptionally sensitive to the local electronic and geometric environment of the phosphorus atom. rasayanjournal.co.in The chemical shift can distinguish between different phosphate species (e.g., orthophosphate, pyrophosphate) and their coordination to metal ions. Solid-state magic angle spinning (MAS) NMR is particularly useful for analyzing the structure of inorganic phosphates in solid samples, providing quantitative information about the different phosphorus sites. nih.gov

Proton (1H) NMR: 1H NMR can be used to study the water of hydration and any hydroxyl groups. However, in mixed-valence compounds containing the paramagnetic Cu(II) ion, the signals of nearby protons can be significantly broadened, making analysis challenging. acs.org

Copper (63Cu, 65Cu) NMR: Copper has two NMR-active isotopes, 63Cu and 65Cu. huji.ac.il However, NMR is generally only feasible for the diamagnetic Cu(I) state. huji.ac.il The paramagnetic Cu(II) ion causes extremely rapid nuclear relaxation, leading to signals that are too broad to detect with standard high-resolution spectrometers. nih.gov Both copper isotopes are quadrupolar, which also contributes to broad lines unless the Cu(I) ion is in a highly symmetric environment, such as a tetrahedral coordination sphere. acs.org Therefore, in this mixed-valence compound, 63/65Cu NMR would selectively probe the environment of the Cu(I) centers.

Table 4: Summary of NMR Probes for Copper;copper(1+);phosphate;hydrate

| Nucleus | Spin | Natural Abundance | Typical Application and Observations |

|---|---|---|---|

| 31P | 1/2 | 100% | High-resolution spectra. Chemical shift indicates phosphate coordination and structure. researchgate.netrasayanjournal.co.in |

| 1H | 1/2 | 99.98% | Probes H₂O and OH groups. Signals broadened by proximity to paramagnetic Cu(II). |

| 63Cu | 3/2 | 69.7% | Selectively observes diamagnetic Cu(I) centers. Broad lines except in symmetric environments. huji.ac.il |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Copper Species (if present)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. ethz.ch In the compound copper;copper(1+);phosphate;hydrate, the Cu(I) ion has a filled d10 electron shell and is diamagnetic (EPR silent), while the Cu(II) ion has a d9 configuration with one unpaired electron, making it paramagnetic and EPR active. mdpi.com

EPR spectroscopy thus serves as a selective and powerful probe for the Cu(II) centers. The EPR spectrum is characterized by the g-tensor and the hyperfine coupling tensor (A) , which arises from the interaction of the electron spin with the nuclear spin of copper (63,65Cu, I=3/2). ethz.ch These parameters are highly sensitive to the coordination geometry and the nature of the coordinating ligands (in this case, phosphate and water oxygens). mdpi.com For a typical axially distorted Cu(II) environment, the spectrum is described by two sets of parameters: g∥, g⊥, A∥, and A⊥. The resulting spectrum, particularly for a frozen solution or powder sample, shows a characteristic shape that provides a fingerprint of the Cu(II) site's electronic and geometric structure. ethz.ch

Table 5: Typical EPR Parameters for a Cu(II) Ion in an Axial Oxygen-Rich Environment These parameters are illustrative, based on a typical copper-aqua complex, and provide a reference for what might be expected for Cu(II) in a phosphate-hydrate matrix. ethz.ch

| EPR Parameter | Description | Typical Value |

|---|---|---|

| g∥ (g-parallel) | Component parallel to the principal symmetry axis | 2.3 - 2.5 |

| g⊥ (g-perpendicular) | Component perpendicular to the principal symmetry axis | 2.05 - 2.10 |

| A∥ (A-parallel) | Hyperfine coupling parallel to the principal axis | 120 - 200 x 10-4 cm-1 |

Raman Spectroscopy for Vibrational Modes of Phosphate, Copper-Oxygen Bonds, and Water

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical bonds and molecular structure of a material. It is highly effective for characterizing the key components of copper;copper(1+);phosphate;hydrate.

Phosphate Vibrational Modes: The phosphate anion (PO43-) has four fundamental vibrational modes, all of which can be Raman active depending on the symmetry of its environment. The most intense and characteristic peak is the ν1 symmetric stretching mode, typically found around 950-1020 cm-1. researchgate.netnih.gov The other modes, including the ν2 and ν4 bending modes (400-650 cm-1) and the ν3 antisymmetric stretching mode (1050-1150 cm-1), are also observable. nih.gov The exact positions and splitting of these bands reveal details about the symmetry of the phosphate group and its coordination to the copper ions. researchgate.net

Copper-Oxygen (Cu-O) Vibrational Modes: The vibrations associated with Cu-O bonds typically appear in the lower frequency region of the Raman spectrum. The presence of two different copper oxidation states, Cu(I) and Cu(II), which have different ionic radii and bonding characteristics, is expected to influence these modes. The smaller and more highly charged Cu(II) ion generally forms stronger, shorter bonds, which would correspond to higher frequency vibrations compared to those of Cu(I)-O bonds. bohrium.com

Water and Hydroxyl Vibrational Modes: The stretching vibrations of water molecules (H2O) and hydroxyl (OH) groups are found in the high-frequency region of the spectrum, from approximately 3000 to 3700 cm-1. mdpi.com The position and shape of these bands are extremely sensitive to the strength and nature of hydrogen bonding within the crystal lattice. geologyscience.ru Broader, lower-frequency bands indicate stronger hydrogen bonds, while sharper, higher-frequency bands suggest weaker or no hydrogen bonding.

Table 6: Characteristic Raman Bands for Copper Phosphate Hydrate Frequencies are approximate and compiled from literature on related hydrated phosphate minerals. researchgate.netnih.gov

| Vibrational Mode | Assignment | Approximate Raman Shift (cm-1) |

|---|---|---|

| O-H stretch | Water/Hydroxyl | 3000 - 3650 |

| P-O stretch (ν3) | Antisymmetric Stretch | 1050 - 1150 |

| P-O stretch (ν1) | Symmetric Stretch | 950 - 1020 |

| P-O bend (ν4) | Bending Mode | 530 - 650 |

| P-O bend (ν2) | Bending Mode | 390 - 450 |

Computational and Theoretical Studies of Copper;copper 1+ ;phosphate;hydrate

Density Functional Theory (DFT) Calculations on Electronic Structure, Bonding, and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems. nih.gov It is routinely employed to understand the structural, magnetic, and electronic characteristics of materials like copper phosphates. nih.gov

Studies on copper pyrophosphate dihydrate (Cu₂P₂O₇·2H₂O), a related hydrated copper phosphate (B84403), have demonstrated the utility of DFT. nih.govresearchgate.net Researchers have used approaches like the generalized gradient approximation (GGA) and GGA supplemented with an on-site Coulomb self-interaction term (GGA+U). nih.govresearchgate.net The standard GGA method has been found to be insufficient for accurately predicting the electronic band gap of these crystals. nih.gov The inclusion of the Hubbard U term is crucial for correcting the description of localized d-electrons, such as those in copper, and provides results in better agreement with experimental data. nih.govarxiv.org

Table 1: Optimized Lattice Parameters and Calculated Band Gaps for Monoclinic Copper Pyrophosphate Dihydrate (AFM configuration) This table is interactive. You can sort and filter the data.

| Calculation Method | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Band Gap (eV) | Reference |

|---|---|---|---|---|---|---|---|

| PBE | 7.46 | 8.01 | 9.55 | 110.4 | 535.1 | 0.59 | nih.gov |

| PBE+U (U=4.64 eV) | 7.39 | 7.91 | 9.42 | 110.2 | 515.9 | 2.17 - 2.34 | nih.govresearchgate.net |

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations at each time step. This allows for the study of the dynamic evolution of a system, including processes like ion diffusion, surface reactions, and phase transitions, without relying on empirical force fields. nih.govaps.org

AIMD simulations have been effectively used to study the behavior of hydrated copper ions (Cu²⁺) and their interactions with mineral surfaces. nih.govosti.gov For example, studies on the dimerization of Cu(II) on silica (B1680970) surfaces reveal that the tendency for copper ions to form dimers is stronger on the surface than in an aqueous solution. nih.gov These simulations can track complex processes such as proton transfer events between the phosphate groups, water molecules, and the mineral surface, highlighting the crucial role of water in mediating these interactions. mdpi.com The free energy landscapes associated with these dynamic processes can be calculated, providing insight into reaction pathways and the stability of various intermediate structures. nih.gov While specific AIMD studies on phase transitions in copper;copper(1+);phosphate;hydrate (B1144303) are not widely documented, the methodology is well-suited for such investigations, as demonstrated by simulations of liquid copper at high temperatures which show excellent agreement with experimental data on structural and dynamical properties. aps.org

Theoretical Predictions of Crystal Structure, Lattice Parameters, and Vibrational Spectra

Computational methods are instrumental in predicting and refining the crystal structures of complex inorganic compounds. For copper phosphates, theoretical calculations can predict lattice parameters, atomic positions, and space groups, which can then be compared with and complement experimental data from X-ray diffraction (XRD). materialsproject.orgnih.gov For example, the crystal structure of copper(II) hydrogenphosphate (CuHPO₄) has been determined to be rhombohedral, featuring distorted PO₄ tetrahedra linked by copper ions to form twelve-membered rings. nih.govresearchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a key method for characterizing the structural units of materials. Theoretical calculations can predict the vibrational spectra of a given crystal structure. researchgate.netresearchgate.net These predicted spectra, showing the frequencies and intensities of vibrational modes (e.g., P-O stretching and O-P-O bending), can be compared with experimental spectra to confirm structural models and understand the influence of factors like crystal field effects and the nature of the cations on the vibrations. researchgate.netresearchgate.net In hydrated compounds, the modes corresponding to water molecules and hydroxyl groups are also of significant interest. nih.gov The combination of theoretical predictions and experimental spectroscopy provides a robust framework for the structural elucidation of copper phosphate hydrates. researchgate.netnih.gov

Table 2: Crystallographic Data for Selected Copper Phosphate Compounds This table is interactive. You can sort and filter the data.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|---|

| Copper(II) phosphate | Cu₃(PO₄)₂ | Triclinic | P-1 | 4.84 | 5.32 | 6.17 | 107.43 | 87.14 | 111.26 | materialsproject.org |

| Copper(II) hydrogenphosphate | CuHPO₄ | Rhombohedral | R3 | 9.51 | 9.51 | 9.51 | 114.68 | 114.68 | 114.68 | nih.govresearchgate.net |

Computational Modeling of Surface Interactions, Adsorption, and Reaction Sites

The interaction of copper phosphate materials with their environment is governed by their surface properties. Computational modeling is a key tool for understanding these surface phenomena at a molecular level. nih.govosti.gov Surface complexation models, for instance, have been used to simulate the adsorption and coprecipitation of copper by hydrous oxides of iron and aluminum over various pH and surface loading conditions. osti.govnih.gov

DFT calculations are used to investigate adsorption mechanisms and identify active reaction sites on the surface. For example, studies on defective copper-based metal-organic frameworks (MOFs) have shown that defects can create highly active sites for the adsorption of molecules like organophosphorus pesticides. nih.gov Computational results indicated that the adsorption was primarily driven by electrostatic interactions. nih.gov Similarly, AIMD simulations have provided detailed insights into the coordination structure of copper dimers adsorbed on silica surfaces, revealing the dissociation pathway and the free energy changes involved. nih.gov These models can elucidate how copper ions bind to surface functional groups and how these interactions are influenced by the presence of water and other species in the system. nih.govmdpi.com

Charge Transfer Mechanisms and Electronic Band Structure Analysis

The electronic band structure determines the electronic and optical properties of a material. For copper phosphates, computational studies provide detailed band structure diagrams and density of states (DOS) plots. nih.govresearchgate.net These calculations show that the valence band maximum is often dominated by O 2p orbitals with some contribution from Cu 3d states, while the conduction band minimum results from hybridization between copper and oxygen states. researchgate.net The calculated band gap is a critical parameter, and its accurate prediction often requires methods that go beyond standard DFT, such as DFT+U or hybrid functionals like HSE. nih.govarxiv.org For copper pyrophosphate dihydrate, DFT+U calculations predicted a band gap of around 2.2-2.3 eV, identifying it as a semiconductor material. nih.govresearchgate.net

Understanding charge transfer is crucial for applications in catalysis and electronics. While detailed charge transfer mechanism studies for this specific compound are limited, computational methods are well-established for this purpose. Studies on related systems, such as copper-transporting ATPases, use computational approaches to investigate the mechanisms of vectorial copper ion displacement, which is a form of charge transfer. nih.gov In solid-state materials, analysis of the electronic structure can reveal pathways for charge transfer, for instance, between the copper ions and the phosphate groups or through the crystal lattice.

Investigation of Defect Chemistry, Non-Stoichiometry, and Dopant Effects via Computational Methods

Real crystalline materials are never perfect and contain various types of defects, such as vacancies, interstitials, and substitutions. These defects can profoundly influence the material's properties. Computational methods are essential for studying the chemistry of these defects.

Machine Learning and Data-Driven Approaches in Predicting Material Behavior (focus on structure, reactivity)

In recent years, machine learning (ML) and data-driven approaches have emerged as a new frontier in materials science for accelerating the discovery and design of new materials. researchgate.netmdpi.com These methods leverage large datasets from experiments and computations to build predictive models for material properties.

While the application of ML to copper phosphate hydrates is still a nascent field, the potential is significant. ML models are being developed to predict crystal structures and properties of inorganic compounds, including phosphates. researchgate.net For instance, ML has been used to screen for new double phosphate materials for biomedical applications. researchgate.net In other areas, ML algorithms like Artificial Neural Networks (ANNs) and Random Forests (RF) have been used to build predictive models for the performance of materials in specific applications, such as the recovery of copper in leaching processes or the performance of porous carbons in supercapacitors. nih.gov By training on datasets that correlate synthesis parameters, structural features, and measured reactivity, ML can help identify non-obvious relationships and guide the synthesis of copper phosphate materials with desired structural or reactive properties. mdpi.com

Chemical Reactivity and Transformation Mechanisms of Copper;copper 1+ ;phosphate;hydrate

Hydrolytic Stability and Dissolution Kinetics in Varied Aqueous Environments

The stability and dissolution of copper phosphates in aqueous environments are highly dependent on factors such as pH and the concentration of both copper and phosphate (B84403) ions in the solution. researchgate.net The solubility of copper(II) phosphate, for instance, is influenced by the pH, with precipitation being favored under specific pH and ion concentration conditions. researchgate.net In acidic solutions, phosphoric acid can enhance the solubility of copper by forming aqueous copper-phosphate complexes. researchgate.net

The dissolution process itself can be complex. For copper oxide nanoparticles, dissolution is not simply a surface reaction but occurs throughout the particle, with lifetimes expected to be on the order of hours to days depending on the pH. acs.org The kinetics of copper metal dissolution can be influenced by the presence of copper(II) and suitable ligands in the solution, suggesting a mechanism that involves electron transfer at the metal surface and stabilization of the resulting copper(I) ion. nih.gov In the context of "Copper;copper(1+);phosphate;hydrate (B1144303)," the presence of both Cu(I) and Cu(II) would create a dynamic equilibrium in solution, with the dissolution kinetics being governed by the relative stability of the aqueous complexes formed and the prevailing pH. The stability of copper(II) complexes with phosphate ions in aqueous solutions follows the order PO₄³⁻ > HPO₄²⁻ > H₂PO₄⁻. mdpi.com

In certain biological or environmental systems, the interaction with other molecules can drive the dissolution. For example, in the bacterium Acidithiobacillus ferrooxidans, exposure to copper ions can stimulate the hydrolysis of intracellular polyphosphate, leading to the formation of metal-phosphate complexes that are then transported out of the cell. nih.gov This suggests that in environments containing specific chelating agents or biological entities, the hydrolytic stability of copper phosphates can be significantly altered.

Table 1: Factors Influencing Hydrolytic Stability and Dissolution

| Factor | Influence on Copper Phosphate Stability/Dissolution | Source(s) |

| pH | Controls the solubility and the dominant phosphate species in solution (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻). researchgate.net | researchgate.net |

| Ion Concentration | The concentration of dissolved copper and phosphate ions affects the solubility equilibrium. researchgate.net | researchgate.net |

| Ligands | Presence of complexing agents can stabilize dissolved copper ions, enhancing dissolution. nih.govmdpi.com | nih.govmdpi.com |

| Temperature | Increasing temperature can broaden the stability domain of solid copper phosphate phases. researchgate.net | researchgate.net |

Thermal Decomposition Pathways and Products Analysis

The thermal decomposition of hydrated copper phosphates is a multi-step process, typically initiated by the loss of water of crystallization, followed by further transformations at higher temperatures. jocpr.com The specific pathways and final products depend on the exact composition of the starting material and the heating conditions.

For instance, the thermal decomposition of copper(II) orthophosphate trihydrate (Cu₃(PO₄)₂·3H₂O) begins with the loss of water at around 381 K (108 °C). uzhnu.edu.ua Upon further heating, anhydrous copper(II) orthophosphate (Cu₃(PO₄)₂) is formed. uzhnu.edu.ua Similarly, the mineral Libethenite (Cu₂(PO₄)(OH)) is stable up to about 250°C, after which it decomposes, ultimately forming Cu₃(PO₄)₂ at temperatures above 400°C.

Studies on various copper phosphate compounds reveal a general pattern of dehydration followed by decomposition or phase transition. jocpr.comresearchgate.net Copper pyrophosphate, for example, may lose water and undergo phase changes, with the anhydrous form being present at 600°C. jocpr.com The decomposition can proceed through several steps, including the transformation of diphosphates to orthophosphates. jocpr.com

The atmosphere during heating also plays a critical role. Thermal analysis of copper phosphate compounds in both argon and air environments has been studied to understand the decomposition behavior and the resulting products. jocpr.com

Table 2: Thermal Decomposition of Various Copper Phosphates

| Compound | Temperature Range (°C) | Process | Products | Source(s) |

| Cu₃(PO₄)₂·3H₂O | ~108 | Dehydration | Cu₃(PO₄)₂·xH₂O | uzhnu.edu.ua |

| Cu₂(PO₄)(OH) (Libethenite) | < 250 | Stable | - | |

| > 400 | Decomposition | Cu₃(PO₄)₂ | ||

| Copper Pyrophosphate Hydrate | ~150 | Decomposition | Orthophosphate | jocpr.com |

| 600 | Phase Change | Anhydrous Copper Pyrophosphate | jocpr.com | |

| KCuPO₄·H₂O | 91 | Dehydration | l-KCuPO₄ (Low-temp form) | researchgate.net |

| 585 | Transition | h-KCuPO₄ (High-temp form) | researchgate.net |

Redox Chemistry of Copper within the Compound: Oxidation and Reduction Processes

The presence of both Cu(I) and Cu(II) in "Copper;copper(1+);phosphate;hydrate" makes its redox chemistry particularly significant. The relative proportions of the two oxidation states can be influenced by melting conditions, atmosphere, and temperature. researchgate.net

Copper(I) is susceptible to oxidation to the more stable copper(II) state, especially in aqueous or atmospheric conditions. In copper phosphate glasses melted in air, an equilibrium is established between the two oxidation states, with higher temperatures and longer melting times generally favoring a higher Cu(II) to total copper ratio. researchgate.net The presence of oxygen is a key factor; melting under flowing oxygen increases the proportion of Cu(II) compared to melting in air. researchgate.net